molecular formula C18H21N3O B12606967 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine CAS No. 647845-59-8

6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine

Cat. No.: B12606967
CAS No.: 647845-59-8
M. Wt: 295.4 g/mol
InChI Key: BPSOINWXAMMGJQ-UHFFFAOYSA-N
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Description

6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound featuring a pyrrolo[3,4-d]pyridazine core substituted with four methyl groups and a 2-ethoxy-phenyl moiety at the 6-position. This scaffold is notable for its fused bicyclic structure, combining pyrrole and pyridazine rings.

The compound’s synthesis likely involves inverse-electron-demand Diels-Alder (IEDDA) reactions, a method validated for constructing pyrido[3,4-d]pyridazine derivatives . Stability challenges, such as those observed in tetrahydropyrido[3,4-d]pyridazine intermediates, may necessitate optimized purification protocols .

Properties

CAS No.

647845-59-8

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine

InChI

InChI=1S/C18H21N3O/c1-6-22-16-10-8-7-9-15(16)21-13(4)17-11(2)19-20-12(3)18(17)14(21)5/h7-10H,6H2,1-5H3

InChI Key

BPSOINWXAMMGJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C3C(=NN=C(C3=C2C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or esters, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product . Additionally, the scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key analogs of 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine include derivatives with variations in the aryl substituent and methylation patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrrolo[3,4-d]pyridazine Derivatives
Compound Name Substituent (Position 6) Molecular Weight (g/mol) Key Properties/Activities References
6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-... 2-Ethoxy-phenyl ~290.34* Unknown activity; inferred synthetic route
6-(4-Bromophenyl)-1,4,5,7-tetramethyl-... 4-Bromo-phenyl 330.22 >95% purity; commercial availability
6-(4-Ethoxy-phenyl)-1,4,5,7-tetramethyl-... 4-Ethoxy-phenyl ~290.34* IC50 = 180.0 (Calcium channel inhibition)
6-(3,4-Dimethoxyphenyl)-1,4,5,7-tetramethyl-... 3,4-Dimethoxy-phenyl ~320.36* Preclinical screening (anticancer)

*Estimated based on structural similarity.

Key Observations:

Substituent Position and Bioactivity: The 4-Ethoxy-phenyl analog exhibits calcium channel inhibitory activity (IC50 = 180.0), suggesting that substituent position (para vs. ortho) significantly impacts target binding .

Synthetic Accessibility :

  • The 4-Bromo-phenyl derivative is commercially available with >95% purity, indicating robust synthetic protocols .
  • Instability in intermediates (e.g., tetrahydropyrido[3,4-d]pyridazines) underscores the need for stabilized conditions during synthesis .

Pharmacological Potential: Pyrrolo[3,4-d]pyridazinones with methyl and aryl substitutions demonstrate anticancer activity via CDK1/cyclin B kinase inhibition . The 3,4-Dimethoxy-phenyl variant is flagged for preclinical anticancer screening, highlighting the role of electron-donating groups in bioactivity .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Bromine substitution (logP = 4.58) increases hydrophobicity compared to ethoxy groups (predicted logP ~3.5), influencing solubility and bioavailability .
  • Stability : The 4-Bromo-phenyl derivative is stable under standard storage conditions, whereas related intermediates may degrade without optimized handling .

Biological Activity

6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolo[3,4-d]pyridazine core with ethoxy and tetramethyl substitutions. Its molecular formula is C13H16N2C_{13}H_{16}N_2 and it has a molecular weight of approximately 216.28 g/mol. The structural features contribute to its unique biological properties.

PropertyValue
Molecular FormulaC13H16N2
Molecular Weight216.28 g/mol
IUPAC Name6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
SMILESCCOC1=NC(=N1C(C)(C)C)C2=C(C=C(C=C2)C)N=C(C)N(C)C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in various cellular pathways. Notably, its structure allows it to engage in hydrogen bonding and π-π stacking interactions with target biomolecules.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyridazine derivatives. For instance:

  • In vitro studies : Compounds similar to 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine demonstrated significant cytotoxicity against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
  • Synergistic effects : When combined with conventional chemotherapeutics like doxorubicin, these compounds showed enhanced efficacy in reducing cell viability compared to standalone treatments .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties:

  • Bacterial Inhibition : It has been reported to exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis .
  • Fungal Activity : In vitro assays revealed that derivatives of this compound can effectively inhibit the growth of pathogenic fungi such as Candida albicans .

Case Studies

  • Study on Antitumor Activity :
    • Researchers synthesized a series of derivatives based on the pyrrolo[3,4-d]pyridazine scaffold and evaluated their antitumor activity in vitro. The most active compounds were shown to inhibit tumor growth in xenograft models .
  • Antimicrobial Evaluation :
    • A comprehensive study assessed the antimicrobial efficacy of various derivatives against a panel of pathogens. Results indicated that some derivatives had MIC values lower than standard antibiotics .

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